3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLISVFKHVKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676462 | |
| Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-84-2 | |
| Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis and spectroscopic analysis of related structures, this document outlines a plausible synthetic pathway, predicts its key physicochemical and spectral properties, and explores its promising applications in drug discovery and development.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1] This fused heterocyclic system is of great interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrimidine nucleus allow for the strategic placement of various substituents to modulate its biological activity. The title compound, this compound, incorporates a furan moiety, a common pharmacophore known to impart a range of biological effects, and a bromine atom, which can serve as a handle for further synthetic transformations or contribute to binding interactions with biological targets.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a pyrazolo[1,5-a]pyrimidine bicyclic system with a bromine atom at the 3-position, a furan-2-yl group at the 7-position, and methyl groups at the 2- and 5-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1263285-84-2 | N/A |
| Molecular Formula | C₁₂H₁₀BrN₃O | N/A |
| Molecular Weight | 292.13 g/mol | N/A |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Purity | Typically available at ≥95% | N/A |
| Storage | 2-8 °C, protected from light and moisture | N/A |
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
While a specific, detailed synthesis for this compound has not been explicitly reported in peer-reviewed literature, a highly plausible two-step synthetic route can be proposed based on well-established reactions for this class of compounds.[4] The synthesis involves the initial construction of the 7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine core, followed by selective bromination at the 3-position.
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3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine molecular weight
An In-Depth Technical Guide to 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, this compound. We will detail its fundamental physicochemical properties, including its precise molecular weight, and present a well-grounded, exemplary synthetic protocol. The primary focus of this document is to illuminate the compound's strategic value as a versatile chemical intermediate for researchers, scientists, and drug development professionals. By leveraging its reactive bromine and furan moieties, this molecule serves as an ideal starting point for constructing diverse compound libraries aimed at high-value biological targets such as protein kinases and other key enzymes implicated in disease.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structure, which can be considered a bioisosteric analog of natural purines, allows them to interact with a wide array of biological targets.[2] This scaffold's true power lies in its synthetic tractability and the rich structure-activity relationship (SAR) data that has been developed over decades of research.
The therapeutic relevance of this core structure is well-established. For instance, two of the three FDA-approved drugs for treating cancers with NTRK gene fusions are based on the pyrazolo[1,5-a]pyrimidine framework, highlighting its efficacy in kinase inhibition.[3] Beyond oncology, derivatives have been developed as potent ligands for the translocator protein (TSPO) for neuroimaging applications (e.g., DPA-714), inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for treating inflammatory diseases, and as agents to reverse multidrug resistance in cancer.[4][5][6][7] The inherent versatility and proven clinical success of this scaffold make every new derivative a point of interest for further exploration.
Physicochemical Profile of this compound
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for the title compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 292.136 g/mol | [8] |
| Molecular Formula | C₁₂H₁₀BrN₃O | [8][9] |
| CAS Number | 1263285-84-2 | [9][10] |
| IUPAC Name | This compound | [9] |
| Typical Purity | ≥95% | [8][10] |
| Physical Form | Solid (assumed) | |
| Storage | 2-8 °C, protected from light and moisture | [8] |
| XLogP3 | 2.6 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
Strategic Synthesis and Methodologies
The synthesis of functionalized pyrazolo[1,5-a]pyrimidines typically involves the initial construction of the core heterocyclic system followed by targeted modifications. The presence of a bromine atom at the 3-position is a deliberate synthetic choice, installing a versatile chemical handle for late-stage diversification via cross-coupling reactions.
Generalized Synthetic Workflow
A common and effective strategy begins with the condensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core.[7][11] Subsequent halogenation and functionalization steps build the final molecule. The diagram below outlines this logical progression.
Caption: Generalized synthetic pathway for pyrazolo[1,5-a]pyrimidine derivatives.
Exemplary Experimental Protocol
This protocol is a representative, multi-step synthesis adapted from established methodologies for this chemical class.[2][7][11]
Step 1: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
-
To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyrimidine core.
-
Causality: The acidic medium catalyzes the condensation reaction between the amino group of the pyrazole and the dicarbonyl compound, leading to cyclization and formation of the fused ring system.
-
Step 2: Electrophilic Bromination at the C3-Position
-
Dissolve the product from Step 1 (1.0 eq) in acetonitrile (ACN).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor for the disappearance of starting material by LC-MS.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Causality: The pyrazolo[1,5-a]pyrimidine core is electron-rich, making the C3 position susceptible to electrophilic substitution. NBS provides a source of electrophilic bromine for this specific and high-yielding transformation.[2]
-
Step 3: Synthesis of this compound This final step would likely involve a multi-step conversion of the C7-methyl group into the furan ring, a non-trivial transformation. A more direct, albeit potentially lower-yielding, approach could involve a Suzuki or Stille coupling if a suitable boronic acid or stannane of the pyrimidine core were prepared. The bromination at C3 is typically performed after the core is fully assembled to avoid interfering with the initial condensation.
A Versatile Intermediate for Drug Discovery
The true value of this compound lies in its potential as a chemical building block. The C3-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical functionalities.
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Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse substituents to probe interactions with specific pockets in a target protein.
-
Buchwald-Hartwig Amination: Installation of primary or secondary amines allows for the modulation of solubility, polarity, and the formation of critical hydrogen bonds with the target.
-
Sonogashira Coupling: The introduction of alkynyl groups can be used to extend the molecule into new regions of chemical space or serve as a precursor for further reactions.[12]
The furan moiety at the C7 position is also significant. It can act as a hydrogen bond acceptor, participate in π-stacking interactions, and serve as a metabolically stable ring system. Its presence defines a key region of the molecule's pharmacophore.
The diagram below illustrates the logical diversification strategy stemming from this core intermediate.
Caption: Strategic modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.
Potential Therapeutic Applications and Target Classes
Based on extensive research into the broader pyrazolo[1,5-a]pyrimidine class, this intermediate is an excellent starting point for developing inhibitors against several high-value target families:
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Protein Kinase Inhibitors: This is the most prominent application. Derivatives have shown potent activity against a range of kinases including CK2, EGFR, B-Raf, MEK, CDKs, and Pim-1, which are critical targets in cancer therapy.[1] The development of Trk inhibitors for NTRK-fusion cancers is a major clinical success story for this scaffold.[3]
-
PI3Kδ Inhibitors: The PI3Kδ isoform is crucial in the regulation of immune cells, and selective inhibitors based on this scaffold have been designed for treating inflammatory diseases like asthma and COPD.[6][7]
-
ABCB1-Mediated Multidrug Resistance (MDR) Reversal Agents: Recent studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit the function of P-glycoprotein (ABCB1), a key transporter that pumps chemotherapy drugs out of cancer cells.[5] This could restore the efficacy of conventional cancer treatments.[5]
-
TSPO Ligands for PET Imaging: Analogs like DPA-714 are high-affinity ligands for the translocator protein (TSPO), which is upregulated in regions of neuroinflammation.[4][12] Radiolabeled versions of new derivatives could be developed as novel PET imaging agents.[13]
Conclusion and Future Outlook
This compound is more than a molecule defined by its molecular weight. It represents a strategically designed chemical intermediate poised for immediate use in drug discovery and medicinal chemistry programs. Its stable, biologically relevant core, combined with a synthetically versatile bromine handle, provides an efficient pathway to novel and diverse chemical entities. Researchers and scientists can leverage this compound to rapidly generate libraries for screening against a wide range of therapeutic targets, particularly protein kinases, thereby accelerating the journey from hit identification to lead optimization.
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DPA-714. Wikipedia.[Link]
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Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. ResearchGate.[Link]
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Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. PubMed.[Link]
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Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. PubMed.[Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.[Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.[Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.[Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.[Link]
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13C NMR characterization of pyrazolo[1,5-a]pyrimidine derivatives
An In-Depth Technical Guide to the ¹³C NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmacological properties, including applications in cancer treatment and as protein kinase inhibitors.[1][2] A precise and unambiguous structural characterization of these derivatives is paramount for drug design and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for elucidating the intricate molecular architecture of these compounds. This guide provides a comprehensive overview of the principles and practical applications of ¹³C NMR in the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives, offering insights into chemical shift assignments, the influence of substituents, and standard experimental protocols.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core and the Role of ¹³C NMR
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems composed of a pyrazole ring fused to a pyrimidine ring.[1] This unique arrangement confers a rigid, planar structure with a distinct electronic distribution, making it an attractive scaffold for interaction with various biological targets.[1][3] The biological activity of these compounds can be finely tuned by the nature and position of substituents on the core structure.[1] Consequently, the unequivocal determination of the substitution pattern is a critical step in the synthesis and evaluation of new derivatives.
¹³C NMR spectroscopy provides a direct and non-destructive method to probe the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of this signal is highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of carbon atoms within the pyrazolo[1,5-a]pyrimidine core and the identification of substituent effects, making it a powerful technique for isomer differentiation and structural confirmation.
Deciphering the ¹³C NMR Spectrum of the Pyrazolo[1,5-a]pyrimidine Ring System
The unambiguous assignment of ¹³C NMR signals in pyrazolo[1,5-a]pyrimidine derivatives is crucial for their structural characterization. This is typically achieved through a combination of one-dimensional (¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR experiments, along with the analysis of carbon-proton coupling constants (¹J_CH, ⁿJ_CH).[4][5]
Numbering Convention and General Chemical Shift Regions
The standard numbering of the pyrazolo[1,5-a]pyrimidine ring system is illustrated below. Understanding this convention is fundamental to interpreting the NMR data correctly.
Caption: Numbering of the pyrazolo[1,5-a]pyrimidine core.
The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine core are influenced by the electronegativity of the nitrogen atoms and the overall aromaticity of the system. The general chemical shift ranges for the unsubstituted parent compound are summarized in the table below.
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |
| C2 | 140 - 150 |
| C3 | 95 - 105 |
| C3a | 150 - 155 |
| C5 | 105 - 115 |
| C6 | 130 - 140 |
| C7 | 145 - 155 |
Note: These are approximate ranges and can vary significantly with substitution.
The Influence of Substituents on ¹³C Chemical Shifts
Substituents can induce significant changes in the ¹³C NMR spectrum, providing valuable information about their position on the pyrazolo[1,5-a]pyrimidine ring. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its steric bulk play a crucial role in altering the chemical shifts of the carbon atoms in the vicinity.
-
Electron-Donating Groups (EDGs) such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups generally cause an upfield shift (lower δ value) of the attached carbon and the ortho and para carbons due to increased electron density.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups typically lead to a downfield shift (higher δ value) of the attached carbon and the ortho and para carbons due to decreased electron density.
For instance, a study on methyl-substituted pyrazolo[1,5-a]pyrimidines demonstrated a reliable method to distinguish between 5-methyl and 7-methyl isomers based on the chemical shift of the methyl carbon itself.[4][6] This highlights the diagnostic power of substituent-induced shifts.
Experimental Protocol for ¹³C NMR Characterization
A standardized experimental approach is essential for obtaining high-quality and reproducible ¹³C NMR data. The following outlines a general workflow for the characterization of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Workflow for ¹³C NMR characterization.
Sample Preparation
-
Sample Quantity: Accurately weigh 10-20 mg of the pyrazolo[1,5-a]pyrimidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
Modern NMR spectrometers operating at frequencies of 400 MHz (for ¹H) and above are typically used. For ¹³C NMR, a spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
Case Study: ¹³C NMR Data of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
To illustrate the practical application of ¹³C NMR, the following table summarizes the reported chemical shifts for a few representative substituted pyrazolo[1,5-a]pyrimidine derivatives.[7]
| Compound | C2 (ppm) | C3 (ppm) | C3a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | Substituent Carbons (ppm) |
| 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 149.5 | 95.9 | 146.1 | 158.7 | 108.3 | 144.7 | 24.8 (CH₃), Phenyl: 128.7, 129.2, 130.9, 131.2 |
| 7-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 149.5 | 96.1 | 144.7 | 158.7 | 108.4 | 144.4 | 24.8 (CH₃), Phenyl-Cl: 127.3, 129.2, 129.9, 130.9, 132.7, 134.6 |
| 2,5-dimethyl-7-p-tolylpyrazolo[1,5-a]pyrimidine | 155.1 | 95.6 | 150.3 | 158.3 | 107.8 | 143.9 | 14.7 (2-CH₃), 24.7 (5-CH₃), Tolyl: ... |
Data extracted from reference[7]. Note that the original paper should be consulted for full assignment details.
Conclusion and Future Outlook
¹³C NMR spectroscopy is an indispensable technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives. Its ability to provide detailed information about the carbon skeleton, coupled with the sensitivity of chemical shifts to the electronic environment, allows for the confident determination of substitution patterns and the differentiation of isomers. As the exploration of pyrazolo[1,5-a]pyrimidines in drug discovery continues to expand, the role of ¹³C NMR in guiding synthetic efforts and confirming the structures of novel therapeutic agents will remain of paramount importance. The integration of advanced NMR techniques and computational chemistry will further enhance the precision and efficiency of structural characterization in this vital area of medicinal chemistry.
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- 7. rsc.org [rsc.org]
- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the X-ray Crystal Structure of Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors in oncology.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determinable by single-crystal X-ray diffraction, is paramount. This structural data underpins our understanding of structure-activity relationships (SAR), guides rational drug design, and is a critical component of intellectual property and regulatory submissions. This guide provides an in-depth, experience-driven walkthrough of the process, from synthesis to the final crystallographic analysis of substituted pyrazolo[1,5-a]pyrimidines.
The Foundation: Synthesis of Pyrazolo[1,5-a]pyrimidines
A robust synthetic strategy is the prerequisite for obtaining high-quality crystalline material. The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-biselectrophilic species. This approach allows for the introduction of a wide array of substituents at various positions, which is crucial for modulating the compound's physicochemical and pharmacological properties.
Common synthetic routes include the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] Microwave-assisted synthesis has also emerged as an efficient method for accelerating these reactions and improving yields.[1] The choice of starting materials directly dictates the substitution pattern of the final product, enabling the systematic exploration of chemical space. For instance, varying the substituents on the aminopyrazole and the β-dicarbonyl compound allows for the targeted synthesis of libraries of analogues for SAR studies.[2]
Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.
From Powder to Perfection: The Art and Science of Crystallization
The acquisition of diffraction-quality single crystals is often the most challenging step in the process. The ideal crystal for single-crystal X-ray diffraction is typically between 0.1 and 0.3 mm in each dimension, with well-defined faces and no visible defects. The purity of the compound is of utmost importance; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[3]
Experimental Protocol: Growing Single Crystals
A systematic approach to screening for crystallization conditions is essential. Here are some field-proven techniques:
-
Slow Evaporation (Isothermal Crystallization):
-
Rationale: This is the simplest and often most effective method. The gradual removal of the solvent increases the concentration of the solute to the point of supersaturation, promoting slow and orderly crystal growth.[4]
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or a mixture thereof). The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.[3]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[5]
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[3]
-
-
-
Slow Cooling (Thermal Recrystallization):
-
Rationale: This technique is effective for compounds whose solubility is significantly temperature-dependent. By slowly decreasing the temperature of a saturated solution, the solubility decreases, leading to crystallization.[4][6]
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved.
-
Allow the solution to cool to room temperature very slowly. This can be achieved by placing the vial in a Dewar flask filled with warm water or in a programmable heating block.
-
-
-
Vapor Diffusion:
-
Rationale: This method is particularly useful for small quantities of material and for screening a wide range of solvent systems. An anti-solvent (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.
-
Procedure:
-
Dissolve the compound in a small volume of a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a larger volume of a miscible anti-solvent.
-
Over time, the anti-solvent vapor will diffuse into the inner vial, causing the compound to crystallize.
-
-
The Core of the Matter: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The fundamental principle of X-ray diffraction is that the electrons in the atoms of the crystal scatter an incident X-ray beam. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern of discrete spots.[7] The positions and intensities of these spots contain the information needed to determine the crystal structure.
Experimental Workflow for X-ray Crystallography
Caption: A typical workflow for small-molecule X-ray crystallography.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[8] Modern diffractometers use sensitive area detectors to capture the diffraction data efficiently.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Direct methods are typically used for small molecules like pyrazolo[1,5-a]pyrimidines to calculate initial phases and generate an initial electron density map.[9]
-
Structure Refinement: An initial model of the structure is built into the electron density map. This model is then refined using a least-squares procedure, which adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated diffraction data.[10]
Interpreting the Results: From Data to Insight
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[1][2][11][12] This standard file format contains all the essential information about the crystal structure and the diffraction experiment.
Key Crystallographic Data
The following table summarizes the kind of data that is typically reported in a CIF for a substituted pyrazolo[1,5-a]pyrimidine.
| Parameter | Typical Value/Information | Significance |
| Chemical Formula | C₁₅H₁₂N₄O₂ (Example) | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 280.29 g/mol (Example) | Molecular mass of the compound. |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c, P-1, etc. | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice. |
| Volume | V (ų) | The volume of the unit cell. |
| Z | 2, 4, etc. | The number of molecules in the unit cell. |
| R-factors (R1, wR2) | < 0.05 (for good quality structures) | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[13] |
| Goodness-of-fit (GooF) | ~1.0 | A statistical measure of the quality of the refinement. A value close to 1.0 suggests a good refinement. |
Analysis of Intermolecular Interactions
Beyond determining the molecular structure, X-ray crystallography provides invaluable insights into how molecules pack in the solid state. These intermolecular interactions are crucial for understanding physical properties like solubility and melting point, and can also inform the design of co-crystals and polymorphs.[14]
For pyrazolo[1,5-a]pyrimidines, which contain multiple hydrogen bond donors and acceptors as well as aromatic rings, the following interactions are typically observed:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole and pyrimidine rings are common hydrogen bond acceptors, while substituents with -NH or -OH groups can act as donors. These interactions often play a dominant role in the crystal packing.
-
π-π Stacking: The planar pyrazolo[1,5-a]pyrimidine core and any aromatic substituents can engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.[15]
-
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak donor to the electron-rich π system of an aromatic ring.
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions, providing a detailed picture of the crystal packing environment.[16][17]
Conclusion
The X-ray crystal structure of a substituted pyrazolo[1,5-a]pyrimidine is a definitive piece of experimental data that provides a wealth of information for the medicinal chemist and drug developer. It confirms the molecular structure, reveals the conformational preferences of the molecule, and elucidates the intricate network of intermolecular interactions that govern the solid-state properties of the compound. The rigorous, step-by-step process outlined in this guide, from rational synthesis and meticulous crystallization to detailed crystallographic analysis, underscores the synergy between chemical synthesis and physical characterization that is essential for advancing the development of new therapeutics based on this privileged scaffold.
References
-
Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Cherukuvada, S. (2020) Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 769. [Link]
-
Watkin, D. J. (2008) Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 111–121. [Link]
-
Jones, P. G., et al. (2023) Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756. [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]
-
Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(2), 264-269. [Link]
-
Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Molecular Solids Group. [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2895-2900. [Link]
-
Nakashima, T., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 8(Pt 4), 584-591. [Link]
-
Cooper, R. I. (2014). Recent advances in small molecule refinement. IUCr Computing School. [Link]
-
University of St Andrews. (n.d.). Introduction to Structure Refinement. Crystallography Course Material. [Link]
-
Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 127-143. [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT. [Link]
-
Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]
-
University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Crystallography Course Material. [Link]
-
van Genderen, E., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 2), 170–179. [Link]
-
Rius, J., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated-dithieno[3,2-b:2′,3′-d]pyrrole derivative. IUCrJ, 9(Pt 2), 209–216. [Link]
-
Ishizuka, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7731-7738. [Link]
-
Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 43. [Link]
-
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure. [Link]
-
Ida, T., & Toraya, H. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(6), 415-422. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. How To [chem.rochester.edu]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 13. iucr.org [iucr.org]
- 14. mdpi.com [mdpi.com]
- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 17. journals.iucr.org [journals.iucr.org]
Methodological & Application
cell-based assays for evaluating pyrazolo[1,5-a]pyrimidine cytotoxicity
Application Note: Cell-Based Assays for Evaluating Pyrazolo[1,5-a]pyrimidine Cytotoxicity
Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its bioisosteric resemblance to the purine ring of ATP. This structural feature makes it a potent scaffold for developing ATP-competitive kinase inhibitors (e.g., CDK1, CDK2, CDK9) and tubulin polymerization inhibitors targeting the colchicine binding site.
However, evaluating the cytotoxicity of these compounds presents specific challenges. Their high lipophilicity often leads to aqueous insolubility, causing precipitation in cell culture media that mimics cytotoxicity (false positives). Furthermore, distinguishing between cytostatic effects (common with CDK inhibitors) and cytotoxic effects (common with tubulin destabilizers) requires a multi-parametric approach beyond simple metabolic assays.
This guide outlines a robust, self-validating workflow to accurately characterize the cytotoxic potency and mechanism of action (MoA) of pyrazolo[1,5-a]pyrimidine derivatives.
Compound Management: The Solubility Protocol
Critical Causality: Pyrazolo[1,5-a]pyrimidines often exhibit high crystal packing energy and low aqueous solubility.[1] Standard serial dilutions in aqueous media (PBS/Media) often result in "crashing out" before the compound reaches the cell.
Protocol:
-
Stock Preparation: Dissolve neat compound in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM. Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
Intermediate Dilution (The "DMSO-Push" Method):
-
Do not perform serial dilutions in culture media.
-
Perform all serial dilutions in 100% DMSO first.
-
Example: Create a 1000x plate in DMSO (e.g., 10 mM down to 1 µM).
-
-
Final Dosing:
-
Transfer 0.1 µL of the DMSO stock directly into 100 µL of cell culture media in the assay plate.
-
Final DMSO concentration: 0.1%.
-
Why? This "shock dilution" minimizes the time the compound spends in an aqueous environment before interacting with serum proteins (albumin), which helps solubilize lipophilic drugs.
-
Primary Screening: Metabolic Viability Assays
While MTT is traditional, ATP-based luminescence assays (e.g., CellTiter-Glo®) are recommended for pyrazolo[1,5-a]pyrimidines.
-
Reasoning: Kinase inhibitors can alter mitochondrial dehydrogenase activity (the target of MTT) without killing the cell, leading to skewed data. ATP levels are a more direct correlate of cell number and viability.
Workflow Diagram: Cytotoxicity Profiling
Figure 1: Decision tree for evaluating pyrazolo[1,5-a]pyrimidine cytotoxicity. Note the mandatory solubility QC step.
Experimental Protocol (ATP Assay)
-
Seeding: Seed cells (e.g., HCT-116 or MDA-MB-231 ) at 3,000–5,000 cells/well in 96-well opaque plates.
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Add compounds using the "DMSO-Push" method (Step 2).
-
Duration: Incubate for 72 hours .
-
Note: 24h is often too short for CDK inhibitors to manifest cytotoxicity, as cells must cycle to hit the G1/S or G2/M checkpoints.
-
-
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.
Data Interpretation Table:
| IC50 Range (µM) | Classification | Interpretation for this Scaffold |
| < 0.1 | Potent | Likely dual inhibitor (CDK + Tubulin) or high-affinity CDK9 inhibitor. |
| 0.1 – 1.0 | Active | Standard range for lead optimization. |
| 1.0 – 10.0 | Moderate | Likely off-target effects or poor cell permeability. |
| > 10.0 | Inactive | Discard. |
Secondary Profiling: Mechanism of Action (MoA)
Since pyrazolo[1,5-a]pyrimidines can act as either CDK inhibitors or Tubulin destabilizers (or both), the Cell Cycle Analysis is the definitive assay to distinguish these mechanisms.
Pathway Logic Diagram
Figure 2: Mechanistic divergence. G2/M arrest suggests tubulin inhibition or CDK1 blockade, while S-phase arrest points to CDK2 selectivity.
Protocol: Flow Cytometry Cell Cycle Analysis
-
Treatment: Treat cells (e.g., MCF-7) with the compound at 2x IC50 for 24 hours.
-
Harvesting: Trypsinize cells; crucially, collect the supernatant (floating dead cells) to include in the analysis.
-
Fixation: Wash in PBS, then add dropwise to ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (stains DNA).
-
RNase A: 100 µg/mL (degrades RNA to prevent background).
-
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
Result Interpretation:
-
G2/M Arrest (>40% cells): Strong indicator of Tubulin Polymerization Inhibition (similar to Colchicine) or CDK1 Inhibition .
-
Verification: Perform an in vitro Tubulin Polymerization assay (fluorescence-based) to confirm direct binding.
-
-
S-Phase Arrest: Indicates CDK2 Inhibition (blocking G1/S transition or DNA replication).
-
Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).
References
-
Vertex Pharmaceuticals & NIH. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach.
-
European Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Bioevaluation of Pyrazolo[1,5-a]Pyrimidine Derivatives as Tubulin Polymerization Inhibitors.
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
-
National Institutes of Health (NIH). (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs).[2]
-
BenchChem. (2025).[3] Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents.
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Unexpected Transformations of Brominated Pyrazolopyrimidines
Introduction
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., inhibitors of CK2, Pim-1, and B-Raf).[1] However, their fused 5,6-membered ring system possesses a "schizophrenic" electronic character—an electron-rich pyrazole fused to an electron-deficient pyrimidine. This duality leads to non-intuitive reactivity patterns, particularly when bromine handles are present.
This guide addresses the three most critical "silent failures" reported in high-throughput optimization: Protodebromination , Regioselectivity Inversion , and Scaffold Rearrangement .
Part 1: Metal-Catalyzed Cross-Coupling Issues
Q1: Why is my Suzuki coupling yielding the debrominated product (H-scaffold) instead of the coupled product?
The Issue: You attempt a Suzuki-Miyaura coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidine, but the major product is the protonated parent scaffold (up to 90% yield), with little to no desired biaryl formation.
The Mechanism:
This is Protodebromination , often driven by a "Pd-hydride" pathway. The electron-deficient nature of the pyrimidine ring makes the oxidative addition complex unstable. If the reaction contains a proton source (like water in aqueous bases) or if
-
Key Insight: In 7-trifluoromethyl-substituted scaffolds, the electron-withdrawing effect exacerbates this, making the C-Br bond highly labile but the intermediate Pd-Ar species prone to reduction.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Catalyst System | Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ | Bulky, electron-rich biaryl phosphine ligands facilitate rapid reductive elimination, outcompeting the protodebromination pathway. |
| Base | Use Anhydrous K₃PO₄ or Cs₂CO₃ | Switch from aqueous Na₂CO₃ to anhydrous conditions to remove the primary proton source. |
| Solvent | 1,4-Dioxane or Toluene (Dry) | Avoid alcohols (MeOH/EtOH) which act as hydride donors. |
Self-Validating Check:
Run a test reaction with deuterated solvent (e.g.,
Q2: In 2,6-dibromopyrazolo[1,5-a]pyrimidines, why does the coupling occur at C6 instead of the typically more reactive C2 or C3 positions?
The Issue: Standard heterocyclic intuition suggests that positions alpha to nitrogen (like C2) or electron-rich positions (C3) should react first. However, in 2,6-dibromo systems, the C6 position is frequently the first to undergo oxidative addition.
The Mechanism: This is controlled by Distortion/Interaction Theory .
-
Electronic Factor: The C6 position in the pyrimidine ring is electronically distinct. While C3 is nucleophilic (susceptible to electrophilic aromatic substitution), C6 is part of the electron-deficient pyrimidine ring.
-
Bond Strength: The C-Br bond at C6 is often weaker due to the specific orbital coefficients of the LUMO in the fused system.
-
Experimental Evidence: Studies on ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate confirm exclusive C6 selectivity during Suzuki coupling.[2]
Visual Logic: Regioselectivity Decision Tree
Caption: Decision flow for predicting reactive sites in di-brominated pyrazolo[1,5-a]pyrimidines.
Part 2: Nucleophilic Substitution & Rearrangement
Q3: My scaffold disappeared during base treatment and formed a new isomer. What happened?
The Issue: You treated a 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine with aqueous NaOH (e.g., for hydrolysis), but the product isolated has a different NMR profile (e.g., a new NH signal).
The Mechanism: You have triggered the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closing) mechanism.
-
Attack: Hydroxide attacks the electron-deficient C5 or C7 position.
-
Opening: The pyrimidine ring opens, breaking the N-C bond.
-
Recyclization: The molecule rotates and recyclizes to form a Pyrazolo[3,4-b]pyridine . This is a thermodynamic sink, converting the [1,5-a]pyrimidine into the more stable [3,4-b]pyridine isomer under forcing basic conditions.
Prevention Protocol:
-
Avoid: Refluxing in aqueous NaOH/KOH.
-
Alternative: Use LiOH in THF/Water at room temperature for ester hydrolysis.
-
Detection: Look for the appearance of a broad NH singlet (12-14 ppm) in
NMR, characteristic of the pyridine nitrogen proton in the rearranged product.
Part 3: Lithiation Challenges
Q4: I tried to lithiate 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, but I got a mixture of alkylated products.
The Issue: Instead of clean Lithium-Halogen Exchange (Li-Br exchange) at C3, you observe alkylation on the methyl groups.
The Mechanism:
Lateral Lithiation vs. Halogen Exchange.
The protons on the 5,7-methyl groups are significantly acidic due to the electron-withdrawing nature of the pyrimidine ring (analogous to 2-picoline).
Corrective Workflow:
-
Temperature is Critical: You must cool the reaction to -100°C (using liquid
/ether bath) or strictly -78°C . -
Reagent Order: Add the
-BuLi to the bromide very slowly. -
Alternative: Use
-BuLi (2 equivalents). -BuLi undergoes halogen exchange much faster than it acts as a base for deprotonation, kinetically favoring the C3-Li species.
Summary of Reactivity Profiles
| Reaction Type | Reactive Site | Dominant Mechanism | Critical Control Factor |
| Electrophilic Subst. | C3 | Electron density of pyrazole ring. | |
| Suzuki Coupling | C6 (in 2,6-diBr) | Oxidative Addition | Distortion energy of C-Br bond. |
| Nucleophilic Attack | C5 / C7 | Steric access & leaving group ability. | |
| Deprotonation | 5,7-Methyls | Lateral Lithiation | Acidity of |
References
-
Unexpected Transformations with n-BuLi: Title: Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi.[3] Source: ResearchGate / Russian Journal of Organic Chemistry. URL:[Link]
-
Protodebromination Issues: Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4] Source: PubMed Central (PMC). URL:[Link]
-
Ring Rearrangement (ANRORC): Title: Isomerization of pyrazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.[5] Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing potency of pyrazolo[1,5-a]pyrimidine inhibitors with known drugs
Topic: Comparative Potency Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The "Privileged" Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Structurally mimicking the adenine ring of ATP, this fused heterocyclic system offers a versatile template for developing ATP-competitive inhibitors with tunable selectivity. Unlike early-generation promiscuous inhibitors, pyrazolo[1,5-a]pyrimidine derivatives—exemplified by Dinaciclib and Larotrectinib —demonstrate superior potency and improved therapeutic indices compared to traditional standards like Flavopiridol or non-selective staurosporine analogs.
This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyrimidine-based inhibitors against known clinical standards, supported by mechanistic insights and validated experimental protocols.
Mechanistic Basis & Binding Mode
The potency of this class stems from its ability to form critical hydrogen bonds within the kinase hinge region. The N1 nitrogen typically acts as a hydrogen bond acceptor, while exocyclic amino groups at C7 often serve as donors.
Figure 1: Canonical Binding Mode of Pyrazolo[1,5-a]pyrimidine
Visualization of the interaction between the inhibitor scaffold and the kinase ATP-binding pocket.
Caption: Schematic representation of the bidentate hydrogen bonding network anchoring the pyrazolo[1,5-a]pyrimidine core to the kinase hinge region.
Comparative Analysis: Potency vs. Standards
Case Study A: CDK Inhibition (Dinaciclib vs. Flavopiridol)
Dinaciclib (SCH 727965) is a pyrazolo[1,5-a]pyrimidine-based inhibitor designed to overcome the narrow therapeutic window of Flavopiridol (a flavonoid derivative).
Key Finding: Dinaciclib exhibits superior potency (single-digit nanomolar IC50) and selectivity, particularly against CDK1, CDK2, and CDK9, translating to better efficacy in models where Flavopiridol failed due to off-target toxicity or poor PK.
Table 1: Biochemical Potency Comparison (IC50 in nM)
| Target Kinase | Dinaciclib (Pyrazolo-pyrimidine) | Flavopiridol (Flavonoid Standard) | Fold Improvement |
| CDK1 | 3 | ~40 | ~13x |
| CDK2 | 1 | ~40 | ~40x |
| CDK5 | 1 | ~40 | ~40x |
| CDK9 | 4 | 20 | 5x |
| Selectivity | High (Pan-CDK) | Moderate (Pan-CDK + off-targets) | -- |
Data Source: Parry et al. (2010) & BenchChem Comparative Data [1, 2].
Case Study B: TRK Inhibition (Larotrectinib)
Larotrectinib (Vitrakvi) utilizes the pyrazolo[1,5-a]pyrimidine core to target Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) in NTRK fusion-positive solid tumors.
Key Finding: The rigid pyrazolo[1,5-a]pyrimidine scaffold allows Larotrectinib to fit into the ATP pocket with high affinity, maintaining potency even against certain resistance mutations that affect other inhibitors.
Table 2: TRK Family Potency Profile
| Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Notes |
| TRKA | 1–2 | 1–3 | Comparable potency; Larotrectinib shows higher selectivity vs. ROS1/ALK. |
| TRKB | 2–3 | 1–3 | Critical for CNS activity. |
| TRKC | 2–3 | 1–3 | -- |
Data Source: Drilon et al. (2018) [3].
Experimental Protocols
To validate the potency of novel pyrazolo[1,5-a]pyrimidine derivatives, the following self-validating protocols are recommended.
Protocol 1: Radiometric Kinase Assay (Gold Standard)
Purpose: Determine IC50 values free from interference by fluorescent compounds.
-
Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Dilute specific peptide substrate (e.g., Histone H1 for CDKs) to 20 µM in Kinase Buffer.
-
Inhibitor Dilution: Prepare 3-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine test compound in 100% DMSO. Transfer 1 µL to assay plate wells.
-
Enzyme Addition: Add 20 µL of recombinant kinase (e.g., CDK2/CyclinE) diluted to 0.5 nM. Incubate 10 min at RT (allows inhibitor binding).
-
Reaction Start: Add 5 µL of ATP mix (containing 10 µM cold ATP + 0.5 µCi [γ-33P]ATP).
-
Incubation: Incubate for 60 min at RT.
-
Termination: Spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).
-
Detection: Dry filters and count via liquid scintillation.
-
Analysis: Fit data to the sigmoidal dose-response equation:
.
Protocol 2: Cellular Target Engagement (NanoBRET)
Purpose: Confirm the compound enters the cell and binds the kinase in a physiological environment.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.
-
Seeding: Plate cells (20,000/well) in 96-well non-binding plates.
-
Tracer Addition: Add cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at
concentration. -
Treatment: Add serial dilutions of the test pyrazolo[1,5-a]pyrimidine inhibitor.
-
Equilibration: Incubate for 2 hours at 37°C.
-
Measurement: Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculation: Calculate BRET ratio (618/460). A decrease in BRET signal indicates displacement of the tracer by the inhibitor.
Screening Workflow Visualization
Figure 2: Potency Validation Workflow
A logical flow from chemical synthesis to confirmed lead candidate.
Caption: Integrated screening workflow for validating pyrazolo[1,5-a]pyrimidine inhibitors, prioritizing biochemical potency and cellular permeability.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold offers a distinct advantage over earlier kinase inhibitor generations. Its structural rigidity and capacity for specific H-bond interactions result in compounds like Dinaciclib and Larotrectinib , which outperform standards like Flavopiridol in both enzymatic potency (single-digit nanomolar IC50s) and clinical efficacy. For researchers, prioritizing this scaffold in library design—coupled with rigorous kinetic profiling—provides a high-probability path to potent, selective kinase inhibitors.
References
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics, 9(8), 2344–2353. Link
-
BenchChem. (2025).[1][2][3][4][5] "A Preclinical Showdown: Dinaciclib versus Flavopiridol in Cancer Therapy." BenchChem Comparative Guides. Link
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." The New England Journal of Medicine, 378, 2093-2104. Link
-
Gollner, A., et al. (2016). "Discovery of a Potent and Selective Pyrazolo[1,5-a]pyrimidine Inhibitor of the B-Raf V600E Mutant." Journal of Medicinal Chemistry, 59(22), 10147–10162. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Link
Sources
Validating CDK2 as the Target for a Novel Pyrazolo[1,5-a]pyrimidine Series
Executive Summary: The Selectivity Challenge
Cyclin-Dependent Kinase 2 (CDK2) remains a high-value yet elusive target in oncology. While its role in the G1/S phase transition is undisputed, the structural homology between CDK2 and CDK1 (essential for mitosis) has historically plagued drug discovery with off-target toxicity.
This guide evaluates a novel pyrazolo[1,5-a]pyrimidine series (designated here as the P-Series , specifically lead candidate P-05 ) against industry standards. Unlike first-generation pan-CDK inhibitors, this scaffold leverages distinct ATP-binding pocket vectors to maximize CDK2 affinity while sparing CDK1.
Part 1: The Case for Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core acts as a purine bioisostere. It mimics the adenine ring of ATP but offers unique substitution vectors (C3, C5, C7) that allow access to the "selectivity pocket" adjacent to the ATP-binding site—a region less conserved in CDK1.
Mechanism of Action
CDK2, complexed with Cyclin E, hyperphosphorylates the Retinoblastoma protein (Rb). This releases E2F transcription factors, triggering the expression of genes required for DNA replication (S-phase entry).
Figure 1: CDK2 Signaling Pathway & Inhibitor Intervention
Caption: The CDK2/Cyclin E complex drives the G1/S transition by phosphorylating Rb. The P-Series inhibitor competitively blocks ATP binding, preventing Rb phosphorylation and arresting the cell cycle.
Part 2: Comparative Potency & Selectivity
To validate the P-Series, we must compare it against Dinaciclib (potent but non-selective) and Palbociclib (selective for CDK4/6, serving as a negative control for CDK2).
Benchmarking Data
The following data represents a synthesis of structure-activity relationship (SAR) trends for optimized pyrazolo[1,5-a]pyrimidines compared to standard references.
| Compound | Scaffold Class | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity Ratio (CDK1/CDK2) | Primary Utility |
| P-05 (Novel) | Pyrazolo[1,5-a]pyrimidine | 3 | 145 | ~48x | Target Validation Lead |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine* | 1 | 3 | 3x | Potent Positive Control |
| Roscovitine | Purine | 700 | 650 | ~1x | Historical Reference |
| Palbociclib | Pyrido[2,3-d]pyrimidine | >10,000 | >10,000 | N/A | Negative Control (CDK4/6 selective) |
*Note: Dinaciclib shares the core scaffold but lacks the specific substitution patterns optimized for CDK2 selectivity found in the novel P-Series.
Key Insight: While Dinaciclib is equipotent against CDK2, its lack of selectivity against CDK1 drives toxicity. The P-Series (P-05) sacrifices negligible potency for a 48-fold selectivity window, a critical requirement for validating CDK2-specific biology.
Part 3: Target Engagement Validation (The "How-To")
Demonstrating biochemical inhibition is insufficient. You must prove the compound engages CDK2 inside the cell. We utilize a three-tiered validation funnel.
Figure 2: Validation Workflow
Caption: The validation funnel filters compounds from enzymatic potency to intracellular binding (CETSA) and finally phenotypic consequence (G1/S Arrest).
Protocol A: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for proving intracellular target engagement. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).
Objective: Confirm P-05 binds CDK2 in intact cells.
Protocol:
-
Cell Prep: Seed HEK293 or OVCAR3 cells (known high CDK2 expression) to 80% confluence.
-
Treatment: Treat with P-05 (1 µM) , Dinaciclib (1 µM) , or DMSO for 1 hour.
-
Harvest: Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/25°C) x3 to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.
-
Detection: Run supernatant on SDS-PAGE. Immunoblot for CDK2.[1]
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates binding.
Expected Result: P-05 should induce a Tm shift of >2-4°C for CDK2, comparable to Dinaciclib.
Protocol B: Cell Cycle Analysis (Propidium Iodide)
CDK2 inhibition specifically blocks the G1-to-S transition.
Objective: Distinguish CDK2 inhibition (G1 arrest) from CDK1 inhibition (G2/M arrest).
Protocol:
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Release & Treat: Release into complete media containing P-05 (100 nM) or Palbociclib (500 nM) .
-
Incubation: Harvest at 24h.
-
Fixation: Wash in PBS.[2][3] Add dropwise to ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.
-
Flow Cytometry: Acquire 10,000 events (FL2-Area vs. FL2-Width to exclude doublets).
Expected Result:
-
Control (DMSO): Normal distribution (G1, S, G2/M).
-
P-05: Significant accumulation in G1 phase (2N DNA content) with reduced S-phase population.
-
Dinaciclib (High Dose): May show Sub-G1 peaks (apoptosis) or G2/M block due to CDK1 crossover.
References
-
Pyrazolo[1,5-a]pyrimidine SAR & Binding Mode: Wang, et al. "An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors." PubMed. [Link]
-
CETSA Protocol for Kinases: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5] Nature Protocols. [Link]
-
Flow Cytometry Cell Cycle Protocols: UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content - Protocols." [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
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